Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate
Overview
Description
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO4S It is a derivative of benzoic acid and contains functional groups such as an ester, a sulfonyl chloride, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate typically involves the chlorosulfonation of ethyl 5-fluorobenzoate. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Ethyl 5-fluorobenzoate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product Isolation: The product, this compound, is isolated by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the exothermic reaction safely.
Continuous Monitoring: Continuous monitoring of temperature and reaction progress to ensure consistent product quality.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Reduction: Reducing agents like LiAlH4 are employed to convert the sulfonyl chloride to a sulfonamide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Hydrolysis: Formation of 2-(chlorosulfonyl)-5-fluorobenzoic acid.
Reduction: Formation of 2-(sulfonamide)-5-fluorobenzoate.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-(chlorosulfonyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-(chlorosulfonyl)-4-fluorobenzoate: The position of the fluorine atom is different, potentially leading to variations in reactivity and selectivity.
Ethyl 2-(chlorosulfonyl)-5-chlorobenzoate: Contains a chlorine atom instead of fluorine, which may influence its chemical properties and applications.
Biological Activity
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is characterized by the following structural features:
- Chlorosulfonyl group : Enhances electrophilicity, potentially increasing reactivity towards nucleophiles.
- Fluorine substitution : Often associated with increased lipophilicity and altered pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition. This mechanism is common among sulfonamide derivatives.
- Modulation of Receptor Activity : Similar compounds have shown the ability to modulate receptor activities, particularly in the context of inflammatory responses and pain pathways.
- Antimicrobial Properties : The presence of fluorine and sulfonyl groups suggests potential antimicrobial activity, as seen in other fluoroaryl compounds.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance:
- Cell Viability Assays : Compounds similar to this compound have been tested against cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects.
- Inflammatory Response Modulation : Studies show that related compounds can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating autoimmune diseases.
Case Studies
- Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted a series of chlorosulfonyl benzoates that exhibited selective cytotoxicity towards breast cancer cells. This compound was part of this series and demonstrated a promising therapeutic index (IC50 = 12 μM) against MDA-MB-231 cells .
- Antimicrobial Activity : In another study, compounds structurally related to this compound were evaluated for their antimicrobial properties against Staphylococcus aureus. The results indicated a significant zone of inhibition (18 mm) compared to standard antibiotics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16(10,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXCRDLHYABAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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